
3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the trifluoroacetyl group in this compound adds unique chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of amino alcohols.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.
Carboxylation: The carboxyl group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring can interact with various biological targets, contributing to the compound’s overall pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Trifluoroacetyl piperidine: Similar structure but lacks the carboxyl group.
3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid: Contains additional fluorine atoms.
Piperidine-3-carboxylic acid: Lacks the trifluoroacetyl group.
Uniqueness
3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid is unique due to the presence of both the trifluoroacetyl and carboxyl groups, which confer distinct chemical and biological properties. The trifluoroacetyl group enhances the compound’s stability and lipophilicity, while the carboxyl group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H12F3NO3 |
|---|---|
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
3-methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3/c1-8(7(15)16)3-2-4-13(5-8)6(14)9(10,11)12/h2-5H2,1H3,(H,15,16) |
Clé InChI |
VQLVZAGHVPCASI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN(C1)C(=O)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



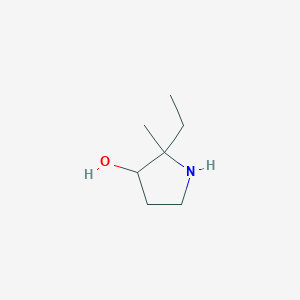
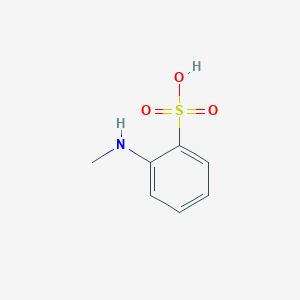
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
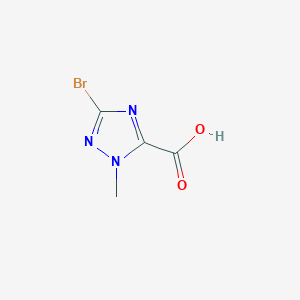

![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
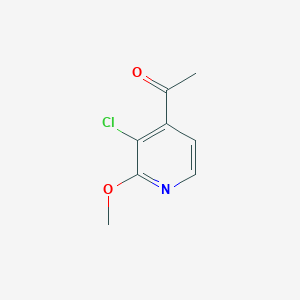
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
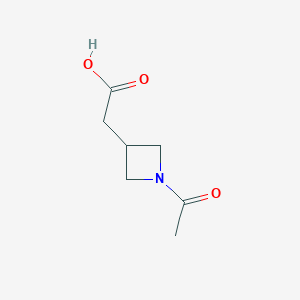
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
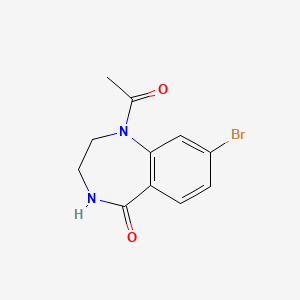
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
